N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine
Overview
Description
N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine, also known as 4-(2-Oxoethyl)piperidine-1-carboxylic acid, tert-butyl ester; tert-Butyl 4-(formylmethyl)piperidine-1-carboxylate, is a chemical compound with the linear formula C12H21NO3 .
Chemical Reactions Analysis
N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine may be used in the chemoenzymatic preparation of non-racemic N-Boc-pyrrolidine-3,4-dicarboxylic acid 3-ethyl esters and their 4-hydroxymethyl derivatives .
Physical And Chemical Properties Analysis
N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine has a molecular weight of 213.27 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. It has a rotatable bond count of 3. Its exact mass and monoisotopic mass is 213.13649347 g/mol .
Scientific Research Applications
“N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
The synthesis of piperidine derivatives has been a subject of extensive research due to their wide range of pharmacological applications . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
“N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine” is a derivative of piperidine and is used in the synthesis of various pharmaceuticals . Here are some additional details about this compound:
-
Chemical Properties
-
Synthesis Method
“N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine” is a derivative of piperidine and is used in the synthesis of various pharmaceuticals . Here are some additional details about this compound:
properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-9(8-13)5-7-12/h4,13H,5-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXKANSXTANTFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301148139 | |
Record name | 1,1-Dimethylethyl 3,6-dihydro-4-(hydroxymethyl)-1(2H)-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301148139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine | |
CAS RN |
203663-26-7 | |
Record name | 1,1-Dimethylethyl 3,6-dihydro-4-(hydroxymethyl)-1(2H)-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203663-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3,6-dihydro-4-(hydroxymethyl)-1(2H)-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301148139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.